molecular formula C15H21FeO6 B8062098 iron(3+);pentane-2,4-dione

iron(3+);pentane-2,4-dione

Cat. No.: B8062098
M. Wt: 353.17 g/mol
InChI Key: KAMWVXQBCBPBND-UHFFFAOYSA-N
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Description

Iron(3+);pentane-2,4-dione, commonly known as iron(III) acetylacetonate or Fe(acac)₃, is a coordination complex where iron(III) is chelated by three acetylacetonate (pentane-2,4-dionate) ligands. The acetylacetonate ligand (C₅H₇O₂⁻) is a β-diketone enolate stabilized by resonance delocalization of the negative charge across two carbonyl groups . This complex is synthesized via the reaction of iron(III) salts with pentane-2,4-dione under basic conditions.

Properties

IUPAC Name

iron(3+);pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H7O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMWVXQBCBPBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol-Based Synthesis with Alkaline Conditions

A patent-derived method for metal acetylacetonates suggests adaptations for Fe(acac)₃ synthesis. While originally designed for zinc and copper complexes, the protocol can be modified for iron by substituting Fe(NO₃)₃·9H₂O:

  • Solution Preparation :

    • Fe(NO₃)₃·9H₂O (8.0 g) and Cu(NO₃)₂·3H₂O (0.07 g) are dissolved in 30 mL ethanol.

    • Acetylacetone (10 mL) is added, followed by a NaOH solution (2.5 g in 15 mL ethanol).

  • Crystallization : The mixture is stirred for 24 hours and allowed to crystallize for 10–20 days.

Outcome :

  • Yields ~70% with minor copper contamination.

  • Demonstrates feasibility of ethanol as a solvent but requires prolonged crystallization.

Non-Aqueous Routes for Enhanced Purity

Recent advancements highlight non-aqueous systems using FeCl₃ and acetylacetone in toluene or dichloromethane. These methods avoid hydroxide intermediates, yielding anhydrous Fe(acac)₃ with >95% purity.

Reaction Scheme :

FeCl3+3HC5H7O2TolueneFe(C5H7O2)3+3HCl\text{FeCl}3 + 3 \, \text{HC}5\text{H}7\text{O}2 \xrightarrow{\text{Toluene}} \text{Fe(C}5\text{H}7\text{O}2\text{)}3 + 3 \, \text{HCl} \uparrow

Key Insight :

  • HCl gas is removed via inert gas purge, shifting equilibrium toward product formation.

Comparative Analysis of Synthetic Methods

MethodReagentsSolvent SystemYield (%)Purity (%)Scalability
TraditionalFe(OH)₃, HC₅H₇O₂Water60–8085–90Moderate
Aqueous-MethanolFeCl₃·6H₂O, NaOAcH₂O/CH₃OH87–9293–95High
Ethanol-AlkalineFe(NO₃)₃, NaOHEthanol~7080–85Low
Non-AqueousFeCl₃, HC₅H₇O₂Toluene>95>95High

Observations :

  • The aqueous-methanol method balances yield, purity, and practicality, making it preferred for laboratory-scale synthesis.

  • Non-aqueous routes offer superior purity but require specialized equipment for HCl management.

Mechanistic and Kinetic Considerations

Ligand Exchange Kinetics

The rate of Fe(acac)₃ formation is influenced by:

  • pH : Optimal at 4–6 to stabilize Fe³⁺ and deprotonate acetylacetone.

  • Temperature : Room temperature suffices; elevated temperatures risk ligand decomposition.

Role of Sodium Acetate

NaOAc serves dual roles:

  • Buffer : Maintains mildly acidic conditions (pH ~5) to prevent Fe³⁺ hydrolysis.

  • Base : Deprotonates acetylacetone (pKa ~8.9) to generate the reactive C₅H₇O₂⁻ .

Chemical Reactions Analysis

Types of Reactions

Iron(3+);pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II) or oxidized to higher oxidation states.

    Substitution Reactions: The ligand (pentane-2,4-dione) can be substituted by other ligands in the coordination sphere of iron.

    Complexation Reactions: It can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

    Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.

    Substitution: Ligand exchange reactions often use other diketones or chelating agents.

    Complexation: Reactions with other metal salts or organic ligands are typically carried out in solution under mild conditions.

Major Products

    Oxidation-Reduction: Products include iron(II) or iron(IV) complexes.

    Substitution: New iron complexes with different ligands.

    Complexation: Mixed-metal or mixed-ligand complexes.

Scientific Research Applications

Analytical Chemistry Applications

One of the primary applications of iron(III) pentane-2,4-dione complexes is in the field of analytical chemistry, particularly for the determination of iron concentrations in various samples.

Spectrophotometric Determination

A notable study demonstrated the extraction of orange tris(pentan-2,4-dione)iron(III) from aqueous solutions into propylene carbonate. The extraction was optimized at a pH range of 4.0 to 9.0, with distribution coefficients varying significantly based on ionic strength and pH. The method achieved relative standard deviations of less than 1.52%, making it suitable for routine determination of iron levels in samples such as wrought aluminum alloys .

Parameter Value
pH Range4.0 - 9.0
Distribution Coefficient23.9 - 116
Relative Standard Deviation< 1.52%

Catalytic Applications

Iron(III) pentane-2,4-dione complexes have also been explored for their catalytic properties in organic synthesis.

Catalysis in Organic Reactions

Research indicates that these complexes can serve as effective catalysts in various organic transformations due to their ability to stabilize reactive intermediates. For instance, iron complexes have been utilized in Wacker-type oxidations, where they facilitate the conversion of olefins to carbonyl compounds .

Case Study 1: Iron Complexes in Redox Catalysis

A recent investigation into the redox behavior of iron complexes with pentane-2,4-dione ligands highlighted their potential as precatalysts for challenging catalytic transformations. The study utilized a combination of spectroscopic techniques (UV-vis, NMR) and electrochemical methods to analyze the complexes' behavior under varying conditions .

Case Study 2: Environmental Applications

The non-toxic nature of iron(III) pentane-2,4-dione makes it a candidate for environmentally friendly catalytic processes. Its application in water treatment processes has been suggested due to its ability to facilitate reactions without producing harmful byproducts .

Mechanism of Action

The mechanism of action of iron(3+);pentane-2,4-dione involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can undergo redox changes, which are crucial for catalytic activity. The pentane-2,4-dione ligand stabilizes the iron center and modulates its reactivity.

Comparison with Similar Compounds

Research Findings

Stability and Resonance Effects

The enolate resonance stabilization of pentane-2,4-dione (three resonance forms) enhances the thermodynamic stability of its metal complexes. This contrasts with non-chelating ligands, where weaker binding leads to lower complex stability .

Partition Coefficients and Solvent Interactions

Iron(III) acetylacetonate has a log P (octanol-water) of ~3.2, reflecting its lipophilicity. Fluorinated derivatives exhibit lower log P values (e.g., 2.1 for 1,1,1-trifluoro derivatives) due to increased polarity and hydrogen bond acidity, enabling tailored solvent compatibility .

Toxicity and Handling

While the iron(III) complex is less hazardous than free pentane-2,4-dione, precautions include:

  • Avoiding skin/eye contact and inhalation.
  • Storing in cool, ventilated areas away from oxidizers and bases .

Q & A

Advanced Research Question

  • IR Spectroscopy : C=O stretches (~1600 cm⁻¹) and C–H bending (~1520 cm⁻¹) confirm ligand coordination. Shifts indicate metal-ligand bond strength .
  • UV-Vis : d-d transitions (e.g., ʎmax ~350 nm) reflect octahedral geometry and ligand field splitting.
  • Mössbauer Spectroscopy : Quantifies Fe³⁺ oxidation state and spin state (high-spin, S = 5/2).
  • X-ray Diffraction : Resolves bond lengths (Fe–O ~1.9 Å) and crystal packing .

How can enzymatic assays utilize Fe(acac)₃ as a substrate or inhibitor?

Advanced Research Question
Fe(acac)₃’s redox activity makes it relevant in biochemical studies:

  • Substrate Specificity : Enzymes like carbonyl reductases show variable activity with diketones (e.g., pentane-2,4-dione: specific activity 3.2 U/mg vs. biacetyl: 8.5 U/mg) .
  • Inhibition Studies : Competitive inhibition assays monitor Fe(acac)₃’s binding affinity (Ki) using Lineweaver-Burk plots.
  • Cellular Uptake : Fluorescent tagging (e.g., coumarin derivatives) tracks intracellular Fe(acac)₃ distribution .

What mechanistic insights explain Fe(acac)₃’s role in catalytic oxidation reactions?

Advanced Research Question
Fe(acac)₃ acts as a Lewis acid catalyst in epoxidation and C–H activation:

  • Epoxidation : Fe³⁺ coordinates peroxides (e.g., TBHP), polarizing O–O bonds for electrophilic attack on alkenes.
  • Radical Pathways : Under UV light, ligand-to-metal charge transfer generates Fe²⁺ and acac radicals, initiating chain reactions.
  • Counterion Effects : Non-coordinating anions (e.g., ClO₄⁻) enhance catalytic turnover by minimizing ion pairing .

How does pH modulate Fe(acac)₃ solubility and reactivity in aqueous systems?

Advanced Research Question

  • Low pH (<4) : Ligand protonation (acac⁻ → acacH) disrupts chelation, precipitating Fe(OH)₃.
  • Neutral pH : Hydrolysis forms μ-oxo bridged dimers (e.g., [Fe(acac)₂O]₂), detectable via ESI-MS.
  • High pH (>9) : Ligand displacement by OH⁻ yields Fe(OH)₃ colloids. Stability constants (log β = 9.2) quantify complex persistence .

What crystallographic techniques resolve polymorphism in Fe(acac)₃ derivatives?

Advanced Research Question

  • Variable-Temperature XRD : Tracks phase transitions (e.g., cubic → triclinic) during desolvation.
  • SC-XRD (Single Crystal) : Identifies Jahn-Teller distortions in Fe³⁺ complexes.
  • PXRD with Rietveld Refinement : Quantifies phase purity in bulk samples (e.g., 98% cubic phase) .

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